(R)-9-Bromo-8-chloro-10-fluoro-1,2,3,4,12,12a-hexahydro-6H-benzo[f]pyrazino[2,1-c][1,4]oxazepine
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Overview
Description
®-9-Bromo-8-chloro-10-fluoro-1,2,3,4,12,12a-hexahydro-6H-benzo[f]pyrazino[2,1-c][1,4]oxazepine is a complex heterocyclic compound. This compound belongs to the class of oxazepines, which are seven-membered heterocycles containing nitrogen and oxygen atoms. Oxazepines and their derivatives have been studied for their diverse pharmacological activities, including antipsychotic, antidepressant, and analgesic properties .
Preparation Methods
The synthesis of ®-9-Bromo-8-chloro-10-fluoro-1,2,3,4,12,12a-hexahydro-6H-benzo[f]pyrazino[2,1-c][1,4]oxazepine can be achieved through various synthetic routes. One common method involves the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions . Another approach is the use of copper-catalyzed C-N and C-O coupling reactions involving 2-halophenols and 2-(2-halophenyl)-1H-indoles . These methods offer high yields and regioselectivity, making them attractive for practical applications.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: Oxidation reactions can be performed using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives with altered functional groups.
Scientific Research Applications
®-9-Bromo-8-chloro-10-fluoro-1,2,3,4,12,12a-hexahydro-6H-benzo[f]pyrazino[2,1-c][1,4]oxazepine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ®-9-Bromo-8-chloro-10-fluoro-1,2,3,4,12,12a-hexahydro-6H-benzo[f]pyrazino[2,1-c][1,4]oxazepine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to and modulating the activity of certain receptors, such as dopamine and serotonin receptors . This modulation leads to changes in neurotransmitter levels and neuronal activity, resulting in its pharmacological effects.
Comparison with Similar Compounds
Similar compounds to ®-9-Bromo-8-chloro-10-fluoro-1,2,3,4,12,12a-hexahydro-6H-benzo[f]pyrazino[2,1-c][1,4]oxazepine include other oxazepine derivatives such as:
Dibenzo[b,f][1,4]oxazepine: Known for its antidepressant and analgesic properties.
Loxapine: An antipsychotic agent used for the treatment of schizophrenia.
Thiazepines: Exhibiting various biological activities, including antiepileptic and antifungal properties.
The uniqueness of ®-9-Bromo-8-chloro-10-fluoro-1,2,3,4,12,12a-hexahydro-6H-benzo[f]pyrazino[2,1-c][1,4]oxazepine lies in its specific substitution pattern and the resulting pharmacological profile, which may offer advantages over other similar compounds in terms of efficacy and safety.
Properties
Molecular Formula |
C12H13BrClFN2O |
---|---|
Molecular Weight |
335.60 g/mol |
IUPAC Name |
(4aR)-8-bromo-9-chloro-7-fluoro-2,3,4,4a,5,11-hexahydro-1H-pyrazino[2,1-c][1,4]benzoxazepine |
InChI |
InChI=1S/C12H13BrClFN2O/c13-10-9(14)3-7-5-17-2-1-16-4-8(17)6-18-12(7)11(10)15/h3,8,16H,1-2,4-6H2/t8-/m1/s1 |
InChI Key |
PFBLLHZEECPMIU-MRVPVSSYSA-N |
Isomeric SMILES |
C1CN2CC3=CC(=C(C(=C3OC[C@H]2CN1)F)Br)Cl |
Canonical SMILES |
C1CN2CC3=CC(=C(C(=C3OCC2CN1)F)Br)Cl |
Origin of Product |
United States |
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